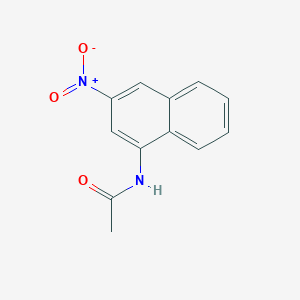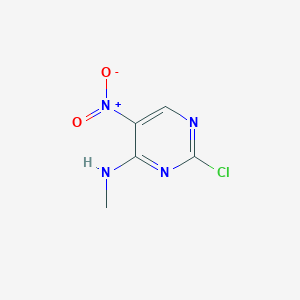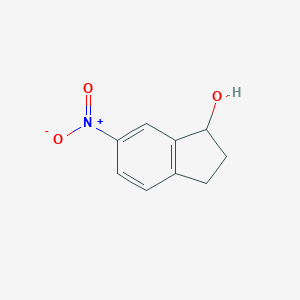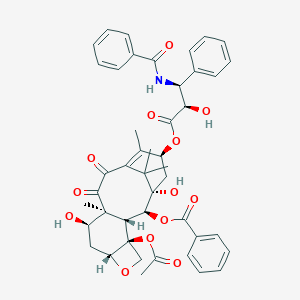
2-(ピペリジン-4-イル)アセトアミド
説明
“2-(Piperidin-4-yl)acetamide” is a chemical compound that has been studied for its potential therapeutic applications . It has been suggested as a potential therapy for the treatment of pain and inflammatory diseases through the stabilization of endogenous epoxyeicosatrienoic acids .
Synthesis Analysis
A series of 2-piperidin-4-yl-acetamide derivatives have been synthesized and evaluated in various studies . The synthesis process involves complex chemical reactions and the use of various reagents .
Molecular Structure Analysis
The molecular structure of 2-piperidin-4-yl-acetamide derivatives has been analyzed using computational methods . The analysis revealed the physicochemical features of the molecules responsible for their biological activities .
Chemical Reactions Analysis
The chemical reactions involving 2-piperidin-4-yl-acetamide are complex and involve multiple steps . The reactions are influenced by various factors such as the presence of different reagents and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Piperidin-4-yl)acetamide have been analyzed in various studies . The compound has a molecular weight of 142.2 and its IUPAC name is 2-(4-piperidinyl)acetamide .
科学的研究の応用
可溶性エポキシドヒドロラーゼ阻害剤
2-(ピペリジン-4-イル)アセトアミドは、強力な内因性抗炎症性メディエーターであるエポキシエイコサトリエン酸(EET)を代謝する酵素である可溶性エポキシドヒドロラーゼ(sEH)の強力な阻害剤として同定されている . sEHの阻害は、痛みや炎症性疾患の治療のための潜在的な治療法として示唆されてきた .
抗炎症活性
2-(ピペリジン-4-イル)アセトアミドの選択された化合物は、基準のsEHIであるTPPUよりも高い有効性で抗炎症効果を示した . これは、これらの化合物が新しい抗炎症薬の開発に使用できることを示唆している。
薬物設計における役割
2-(ピペリジン-4-イル)アセトアミドを含むピペリジンは、薬物設計のための最も重要な合成断片の1つである . これらの誘導体は、アルカロイドだけでなく、20種類以上の医薬品のクラスに存在する .
hERG阻断活性
2-ピペリジン-4-イル-アセトアミド誘導体は、そのhERG阻断活性について調査されてきた . hERGカリウムチャネルは心臓の再分極に重要な役割を果たしており、その阻害は重篤な心臓の副作用につながる可能性がある。したがって、これらの化合物のhERG阻断活性を理解することは、薬物安全性にとって重要である。
メラニン濃縮ホルモン受容体-1(MCH R1)拮抗活性
2-ピペリジン-4-イル-アセトアミド誘導体は、メラニン濃縮ホルモン受容体-1(MCH R1)に対する拮抗活性についても調査されてきた . MCH R1は、エネルギー恒常性、摂食行動、および気分調節に関与するGタンパク質共役受容体である。
生物学的に活性なピペリジンの合成
2-(ピペリジン-4-イル)アセトアミドを含む置換ピペリジンの合成のための、迅速かつ費用対効果の高い方法の開発は、現代の有機化学の重要な課題である . これらの化合物は、製薬業界で重要な役割を果たしている .
作用機序
Target of Action
The primary target of 2-(Piperidin-4-yl)acetamide is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . By inhibiting sEH, 2-(Piperidin-4-yl)acetamide helps to stabilize EETs, enhancing their anti-inflammatory effects .
Mode of Action
2-(Piperidin-4-yl)acetamide acts as a potent inhibitor of sEH . It interacts with the enzyme, preventing it from metabolizing EETs into less biologically active dihydroxyeicosatrienoic acids . This inhibition leads to an increase in the levels of EETs, which can exert their anti-inflammatory effects more effectively .
Biochemical Pathways
The primary biochemical pathway affected by 2-(Piperidin-4-yl)acetamide is the metabolism of EETs. Under normal conditions, sEH metabolizes EETs into dihydroxyeicosatrienoic acids . The inhibition of seh by 2-(piperidin-4-yl)acetamide prevents this metabolism, leading to an increase in eet levels . The increase in EETs can then exert anti-inflammatory effects, affecting downstream inflammatory pathways .
Pharmacokinetics
It is known that many potent seh inhibitors (sehi), including 2-(piperidin-4-yl)acetamide, contain highly lipophilic substituents, which can limit their availability
Result of Action
The primary result of the action of 2-(Piperidin-4-yl)acetamide is an increase in the levels of EETs due to the inhibition of sEH . This leads to enhanced anti-inflammatory effects, as EETs are potent endogenous anti-inflammatory mediators . A selected compound of 2-(Piperidin-4-yl)acetamide displayed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU .
将来の方向性
特性
IUPAC Name |
2-piperidin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(10)5-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVSHHSCDXUYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622227 | |
| Record name | 2-(Piperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184044-10-8 | |
| Record name | 4-Piperidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184044-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Piperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 2-(Piperidin-4-yl)acetamide derivatives exert their anti-inflammatory effects?
A: Research suggests that 2-(Piperidin-4-yl)acetamides function as potent inhibitors of soluble epoxide hydrolase (sEH) []. sEH is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators possessing anti-inflammatory and analgesic properties. By inhibiting sEH, these compounds prevent the degradation of EETs, thereby increasing their levels and promoting their beneficial effects in inflammatory conditions [].
Q2: Can modifications to the 2-(Piperidin-4-yl)acetamide scaffold influence its activity and selectivity towards different targets?
A: Yes, structure-activity relationship (SAR) studies have demonstrated that modifications to the 2-(Piperidin-4-yl)acetamide scaffold significantly impact its activity and selectivity []. For instance, while hydrophobic properties on the molecule's surface generally favor both melanin-concentrating hormone receptor 1 (MCH-R1) antagonism and hERG blocking activity, the presence of polar or electronegative groups can diminish these activities []. This highlights the potential for targeted structural modifications to enhance desirable activities while minimizing off-target effects.
Q3: What are the limitations of some 2-(Piperidin-4-yl)acetamide derivatives as drug candidates and how are researchers addressing them?
A: One challenge encountered with some 2-(Piperidin-4-yl)acetamide derivatives is their potential for hERG channel blocking activity []. The hERG channel plays a crucial role in cardiac repolarization, and its blockage can lead to serious cardiac arrhythmias. To mitigate this risk, researchers are focusing on structural modifications that minimize hERG interaction while retaining the desired biological activity []. This involves understanding the specific pharmacophores responsible for hERG binding and designing molecules that circumvent these interactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)





![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)



